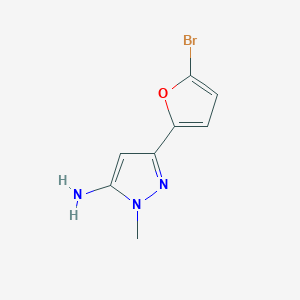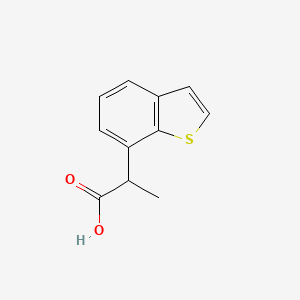
2-(1-Benzothiophen-7-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzothiophen-7-yl)propanoic acid is a chemical compound with the molecular formula C₁₁H₁₀O₂S and a molecular weight of 206.26 g/mol . This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-7-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of coupling reactions and electrophilic cyclization reactions . The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure cost-effectiveness and scalability while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or hydrocarbons .
Scientific Research Applications
2-(1-Benzothiophen-7-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-Benzothiophen-7-yl)propanoic acid include other benzothiophene derivatives, such as:
- 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10O2S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(1-benzothiophen-7-yl)propanoic acid |
InChI |
InChI=1S/C11H10O2S/c1-7(11(12)13)9-4-2-3-8-5-6-14-10(8)9/h2-7H,1H3,(H,12,13) |
InChI Key |
HTVYSDZMTVVILX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1SC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid](/img/structure/B15273798.png)
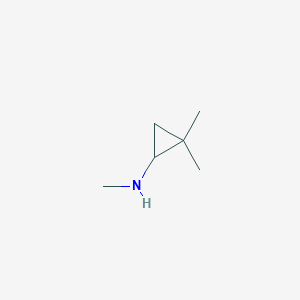
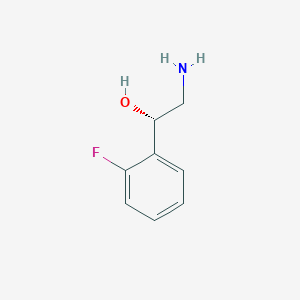
![(2-Methylbutan-2-YL)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15273825.png)
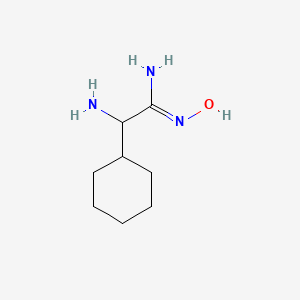
![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15273835.png)
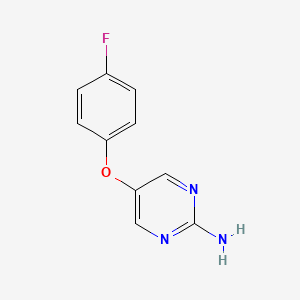
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15273846.png)
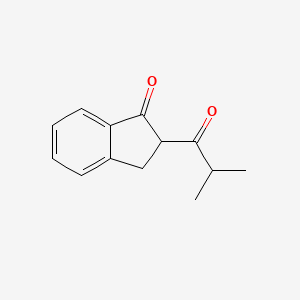
![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15273861.png)
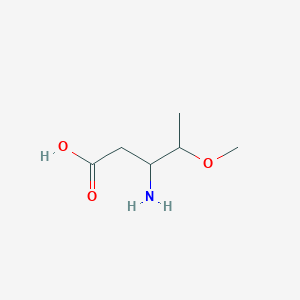
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B15273878.png)
![N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15273894.png)
